molecular formula C15H6F6O8S2 B14034569 3,6-Bis(trifluoromethanesulfonyloxy)-xanthen-9-one

3,6-Bis(trifluoromethanesulfonyloxy)-xanthen-9-one

Cat. No.: B14034569
M. Wt: 492.3 g/mol
InChI Key: ZLQXXMVGRAJJKE-UHFFFAOYSA-N
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Description

3,6-Bis(trifluoromethanesulfonyloxy)-xanthen-9-one is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of trifluoromethanesulfonyloxy groups attached to a xanthen-9-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(trifluoromethanesulfonyloxy)-xanthen-9-one typically involves the reaction of xanthen-9-one with trifluoromethanesulfonic anhydride in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent any side reactions. The reaction conditions often include low temperatures to control the reactivity of the trifluoromethanesulfonic anhydride.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(trifluoromethanesulfonyloxy)-xanthen-9-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonyloxy groups can be substituted with other nucleophiles.

    Oxidation and Reduction: The xanthen-9-one core can participate in redox reactions, although specific examples are less common.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, under controlled temperatures to manage the reactivity of the compound.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific nucleophiles used. For example, substitution with an amine would yield a corresponding amine derivative of xanthen-9-one.

Scientific Research Applications

3,6-Bis(trifluoromethanesulfonyloxy)-xanthen-9-one has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Material Science: The compound’s unique properties make it useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of 3,6-Bis(trifluoromethanesulfonyloxy)-xanthen-9-one involves its ability to act as an electrophile in substitution reactions. The trifluoromethanesulfonyloxy groups are good leaving groups, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce functional groups into the xanthen-9-one core.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Bis(trifluoromethanesulfonyloxy)-xanthen-9-one is unique due to its specific structural features and the presence of trifluoromethanesulfonyloxy groups, which impart high reactivity and versatility in synthetic applications. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various fields of research.

Properties

Molecular Formula

C15H6F6O8S2

Molecular Weight

492.3 g/mol

IUPAC Name

[9-oxo-6-(trifluoromethylsulfonyloxy)xanthen-3-yl] trifluoromethanesulfonate

InChI

InChI=1S/C15H6F6O8S2/c16-14(17,18)30(23,24)28-7-1-3-9-11(5-7)27-12-6-8(2-4-10(12)13(9)22)29-31(25,26)15(19,20)21/h1-6H

InChI Key

ZLQXXMVGRAJJKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OS(=O)(=O)C(F)(F)F)OC3=C(C2=O)C=CC(=C3)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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